molecular formula C16H27NO B1437473 2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine CAS No. 1039981-48-0

2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine

Cat. No.: B1437473
CAS No.: 1039981-48-0
M. Wt: 249.39 g/mol
InChI Key: WAODAQFHVVMIBB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and functions, which are crucial for understanding various biological processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine involves its interaction with specific molecular targets and pathways The exact molecular targets and pathways can vary depending on the specific application and context of use

Comparison with Similar Compounds

2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine can be compared with other similar compounds, such as:

  • 2-Methyl-N-[4-(butyloxy)benzyl]-2-propanamine
  • 2-Methyl-N-[4-(hexyloxy)benzyl]-2-propanamine

These compounds share similar structures but differ in the length of the alkoxy chain. The unique properties of this compound, such as its specific interactions with proteins and enzymes, make it distinct from these similar compounds.

Properties

IUPAC Name

2-methyl-N-[(4-pentoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-5-6-7-12-18-15-10-8-14(9-11-15)13-17-16(2,3)4/h8-11,17H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAODAQFHVVMIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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